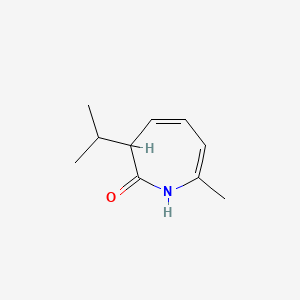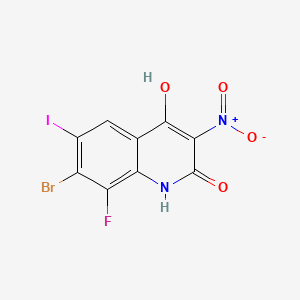![molecular formula C15H24N2O2 B13836993 tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)
tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting tert-butyl carbamate with (1R)-2-(dimethylamino)-1-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Alternative Method: Another method involves the reaction of tert-butyl isocyanate with (1R)-2-(dimethylamino)-1-phenylethanol in the presence of a catalyst such as dibutyltin dilaurate. This reaction is also performed in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate typically involves large-scale batch reactors where the above-mentioned reactions are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated phenyl derivatives
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
- Serves as an intermediate in the synthesis of more complex molecules.
Biology:
- Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine:
- Explored as a potential prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug.
- Studied for its potential use in drug delivery systems due to its ability to cross biological membranes.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate involves its interaction with biological targets through its carbamate group. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site serine residue. This interaction can modulate the activity of enzymes involved in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate oxalate
- tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate
Comparison:
- Structural Differences: While similar in having the tert-butyl carbamate group, these compounds differ in their core structures, which can influence their reactivity and biological activity.
- Reactivity: The presence of different functional groups and stereochemistry can lead to variations in their chemical reactivity and the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its specific properties. For example, this compound is particularly useful in pharmaceutical research, while others might be more suited for industrial applications .
Propriétés
Formule moléculaire |
C15H24N2O2 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)16-13(11-17(4)5)12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,16,18)/t13-/m0/s1 |
Clé InChI |
MXXPLUXJHWXFIP-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CN(C)C)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
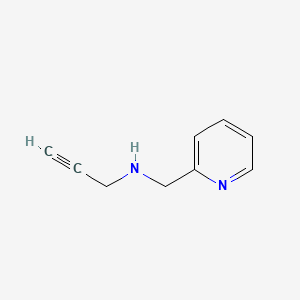
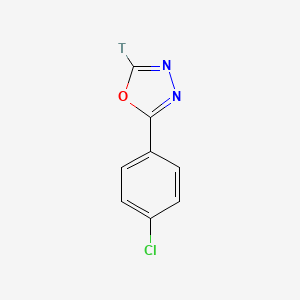

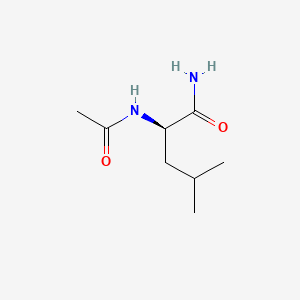

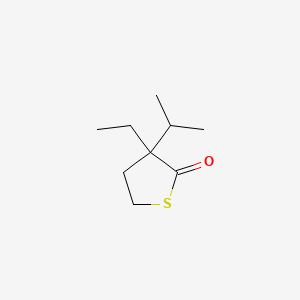

![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)

![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
